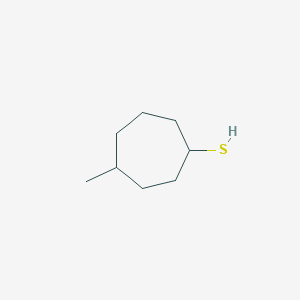

4-Methylcycloheptane-1-thiol

CAS No.:

Cat. No.: VC17645765

Molecular Formula: C8H16S

Molecular Weight: 144.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H16S |

|---|---|

| Molecular Weight | 144.28 g/mol |

| IUPAC Name | 4-methylcycloheptane-1-thiol |

| Standard InChI | InChI=1S/C8H16S/c1-7-3-2-4-8(9)6-5-7/h7-9H,2-6H2,1H3 |

| Standard InChI Key | HXJGKFASDTVXNN-UHFFFAOYSA-N |

| Canonical SMILES | CC1CCCC(CC1)S |

Introduction

Structural Characteristics and Molecular Profile

Spectroscopic and Computational Predictions

While experimental spectral data (e.g., -NMR, IR) for 4-methylcycloheptane-1-thiol is sparse, computational models predict key features:

-

IR Spectroscopy: A strong absorption band near 2,550–2,600 cm corresponding to the S-H stretch .

-

NMR: The thiol proton is expected to appear as a broad singlet at δ 1.2–1.5 ppm, while methyl protons may resonate near δ 1.0–1.3 ppm .

-

Collision Cross Section: Analogous to 4-methylcyclohexane-1-thiol (126.3 Ų for [M+H]+), the larger cycloheptane ring may increase this value by 10–15% due to enhanced molecular surface area .

Synthetic Pathways and Challenges

General Thiol Synthesis Strategies

The synthesis of aliphatic thiols often involves:

-

Reductive Sulfidation: Treatment of ketones or aldehydes with followed by reduction using agents like or tributylphosphine . For cyclic substrates, this method has successfully produced cyclohexanethiol derivatives .

-

Nucleophilic Displacement: Reaction of cycloheptyl tosylates with thiourea, followed by hydrolysis .

Adapting Methods for 4-Methylcycloheptane-1-thiol

A plausible route could involve:

-

Cycloheptanone Derivative Preparation: Synthesis of 4-methylcycloheptanone via Friedel-Crafts acylation or ring-expansion reactions.

-

Thionation: Reacting the ketone with in acetonitrile/water to form the thione intermediate .

-

Reduction: Using or tributylphosphine to reduce the thione to the thiol .

Key Challenges:

-

The seven-membered ring may exhibit unexpected strain effects during thionation.

-

Competitive elimination reactions could occur, leading to unsaturated byproducts .

Physicochemical Properties and Reactivity

Predicted Physical Properties

Chemical Reactivity

-

Acidity: The thiol proton has an estimated of 10–12, slightly higher than cyclohexanethiol due to reduced ring strain .

-

Oxidation: Susceptible to air oxidation, forming disulfides () unless stabilized .

-

Radical Reactions: Participates in thiol-ene click chemistry, enabling rapid cyclization with alkenes .

Comparative Analysis with Related Thiols

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume